molecular formula C17H21NO2 B172993 N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine CAS No. 114754-73-3

N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine

Cat. No.: B172993
CAS No.: 114754-73-3
M. Wt: 271.35 g/mol
InChI Key: VWNXQIVCUARDPH-UHFFFAOYSA-N
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Description

N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine: is an organic compound belonging to the class of phenethylamines It is characterized by the presence of a benzyl group attached to the nitrogen atom and a 3,4-dimethoxyphenyl group attached to the ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Reductive Amination: One common method for synthesizing N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine involves the reductive amination of 3,4-dimethoxyphenylacetone with benzylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride under mild acidic conditions.

    Grignard Reaction: Another approach involves the Grignard reaction of 3,4-dimethoxybenzyl chloride with benzylmagnesium chloride, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of reducing agents and reaction conditions is optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Substituted phenethylamines.

Scientific Research Applications

Chemistry: N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine is used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and bioactive compounds.

Biology: In biological research, this compound is studied for its potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system. It is used in the development of new psychoactive substances and as a tool to understand receptor-ligand interactions.

Medicine: The compound’s structural similarity to known psychoactive substances makes it a candidate for the development of new therapeutic agents targeting neurological disorders. It is also investigated for its potential use in treating conditions such as depression and anxiety.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin and dopamine receptors. The compound acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This modulation can lead to changes in mood, perception, and cognition, making it of interest in neuropharmacological research.

Comparison with Similar Compounds

    3,4-Dimethoxyphenethylamine: Shares the 3,4-dimethoxyphenyl group but lacks the benzyl group.

    N-benzyl-2-(3,4-dimethoxyphenyl)ethanamine: Similar structure with slight variations in the position of functional groups.

    2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine (25I-NBOMe): A potent hallucinogen with a similar phenethylamine backbone but different substituents.

Uniqueness: N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzyl group enhances its lipophilicity and receptor binding affinity, making it a valuable compound for research in medicinal chemistry and neuropharmacology.

Properties

IUPAC Name

N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13(18-12-14-7-5-4-6-8-14)15-9-10-16(19-2)17(11-15)20-3/h4-11,13,18H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWNXQIVCUARDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373449
Record name N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114754-73-3
Record name N-benzyl-1-(3,4-dimethoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture containing 18.1 g of 1-amino-1-(3,4-dimethoxyphenyl)-ethane (J. Chem. Soc. 1963, 4289), 10,6 g of benzaldehyde and 1 drop of pyridine in 100 ml of methanol is let stand at 20° C. for 2 days, then 3.8 g of sodium borohydride are added during 30 minutes and stirred for additional 3 hours. After evaporation of the solvent, the residue is diluted with water, extracted with chloroform, the organic phase is dried and evaporated to give 27.1 g of the crude title compound, which can directly be used in the process described in Example 6.
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18.1 g
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100 mL
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3.8 g
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